molecular formula C20H21N3O2 B11572093 N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Cat. No.: B11572093
M. Wt: 335.4 g/mol
InChI Key: SWOULYZGKHOEMC-UHFFFAOYSA-N
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Description

N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further substituted with a butyl group and a phthalazinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the phthalazinone intermediate, which is then coupled with a benzoyl chloride derivative under specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using high-yielding reaction conditions and efficient purification techniques. The use of catalysts and automated reaction systems can further enhance the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both the butyl group and the phthalazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-butyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide

InChI

InChI=1S/C20H21N3O2/c1-3-4-13-21-19(24)15-11-9-14(10-12-15)18-16-7-5-6-8-17(16)20(25)23(2)22-18/h5-12H,3-4,13H2,1-2H3,(H,21,24)

InChI Key

SWOULYZGKHOEMC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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